![molecular formula C16H20BrF4NO2 B13332523 (2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoroethyl group, and a fluoro-methylpentanoate moiety
Preparation Methods
The synthesis of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl and trifluoroethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroethyl groups play a crucial role in binding to these targets, while the fluoro-methylpentanoate moiety may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 3-(4-bromophenyl)propionate: Shares the bromophenyl group but lacks the trifluoroethyl and fluoro-methylpentanoate moieties.
4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group but differs significantly in structure and reactivity.
Properties
Molecular Formula |
C16H20BrF4NO2 |
|---|---|
Molecular Weight |
414.23 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C16H20BrF4NO2/c1-4-24-14(23)12(9-15(2,3)18)22-13(16(19,20)21)10-5-7-11(17)8-6-10/h5-8,12-13,22H,4,9H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
ZFUJLPRXMMHUGN-STQMWFEESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


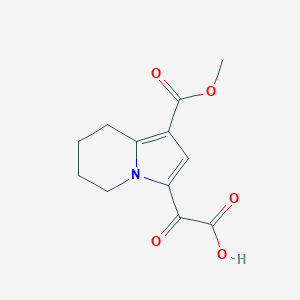
![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)
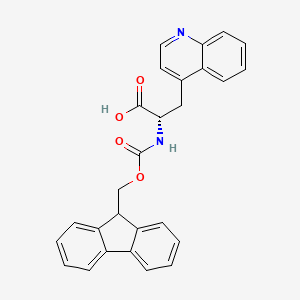
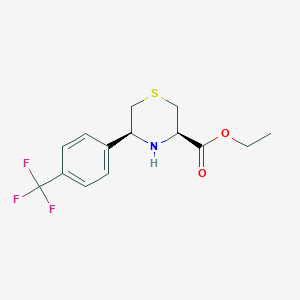
![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
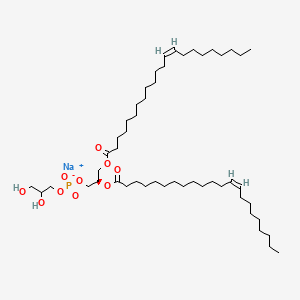
![5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)
![2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332497.png)
![(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13332502.png)
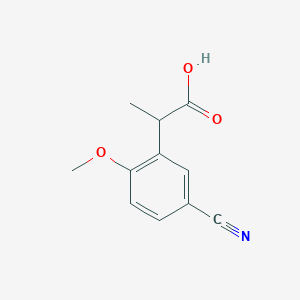
![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
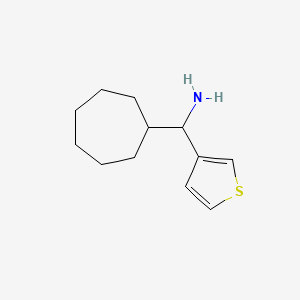
![6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
